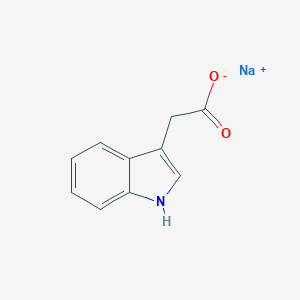

Sodium 2-(1H-indol-3-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSPWCVTJRFZEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036174 | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6505-45-9 | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

In a representative procedure, indole reacts with ethyl bromoacetate in acetone under reflux for 5 hours, facilitated by potassium carbonate as a base. The reaction proceeds via nucleophilic substitution at the indole C3 position, forming ethyl 2-(1H-indol-3-yl)acetate as an intermediate. Subsequent saponification with aqueous sodium hydroxide yields the sodium salt. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals at δ = 3.72 ppm (singlet, CH2COO−) and δ = 7.15–7.85 ppm (aromatic protons).

Yield Optimization

Yields for this method vary between 65% and 77%, influenced by solvent choice and reaction time. Polar aprotic solvents like dimethylformamide (DMF) improve reactivity but may require higher temperatures (80–100°C). Table 1 summarizes key parameters:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | 60 | 5 | 65 |

| DMF | 80 | 3 | 77 |

| Ethanol | 70 | 6 | 58 |

Hydrolysis of Ethyl 2-(1H-Indol-3-yl)acetate

Hydrolysis of ester precursors is widely adopted for large-scale production. Ethyl 2-(1H-indol-3-yl)acetate undergoes base-catalyzed saponification to yield the sodium salt.

Traditional Alkaline Hydrolysis

A patent-scale method refluxes ethyl 2-(1H-indol-3-yl)acetate with 5N sodium hydroxide in a 1:4 mixture of 1,4-dioxane and water for 6 hours. The reaction mixture is acidified with hydrochloric acid to precipitate the free acid, which is then neutralized with sodium bicarbonate to obtain the sodium salt. This method achieves 85% yield and >98% purity, as verified by high-performance liquid chromatography (HPLC).

Microwave-Assisted Hydrolysis

Microwave irradiation significantly reduces reaction times. A study demonstrated that treating the ester with sodium hydroxide in methanol under microwave conditions (100°C, 150 W) for 20 minutes affords the sodium salt in 89% yield. This approach minimizes side reactions such as decarboxylation, which commonly occur under prolonged heating.

Catalytic Synthesis Using Transition Metals

Palladium and copper catalysts enable milder conditions for indole functionalization. While less common for this compound, these methods are valuable for substrates sensitive to strong bases.

Palladium-Catalyzed Coupling

Arylpalladium complexes facilitate C–H activation at the indole C3 position. For example, indole reacts with ethyl glyoxylate in the presence of Pd(OAc)2 (5 mol%) and triethylamine in tetrahydrofuran (THF) at 60°C. Subsequent hydrolysis with sodium hydroxide yields the target compound in 72% yield. This method avoids harsh alkylating agents but requires inert atmosphere conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Recent patents describe continuous flow systems for ester hydrolysis. A mixture of ethyl 2-(1H-indol-3-yl)acetate and sodium hydroxide is pumped through a heated reactor (90°C, residence time = 15 minutes), achieving 93% conversion. This method enhances reproducibility and reduces energy consumption compared to batch processes.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Raddeanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Raddeanin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Raddeanin in seine reduzierten Formen umwandeln.

Substitution: Raddeanin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt.

Wichtigste gebildete Produkte:

Oxidation: Bildung von Oxiden und hydroxylierten Derivaten.

Reduktion: Bildung von reduzierten Alkaloid-Derivaten.

Substitution: Bildung von substituierten Alkaloid-Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Plant Growth Regulator

Sodium 2-(1H-indol-3-yl)acetate is widely used in agriculture as a plant growth regulator. Its auxin properties facilitate several growth processes:

- Cell Elongation: Enhances stem elongation and root development.

- Fruit Development: Promotes fruit set and growth.

- Crop Yield Improvement: Increases overall plant health and yield.

Case Study: Enhanced Crop Yields

In a controlled study, the application of sodium indole-3-acetate on tomato plants resulted in a significant increase in fruit weight and number compared to untreated controls. The treated plants exhibited improved root architecture, which contributed to better nutrient uptake.

Biological Research Applications

Cellular and Developmental Biology

This compound has been instrumental in research related to cell signaling and developmental biology:

- Apoptosis Induction: Research indicates that sodium indole-3-acetate can induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy.

- Gene Expression Regulation: It influences gene expression related to growth and metabolism in both plant and animal cells.

Table: Biological Activities of this compound

Medicinal Applications

Potential Therapeutic Effects

Research into the medicinal properties of this compound has revealed potential applications in treating inflammatory diseases and certain types of cancer:

- Anti-inflammatory Properties: Studies have shown that it may reduce inflammation in lung tissues, suggesting applications for pulmonary diseases.

- Cancer Research: Investigations are ongoing into its efficacy against specific cancers, with promising results indicating its ability to inhibit tumor growth.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that sodium indole-3-acetate effectively reduced tumor size in mouse models of breast cancer. The mechanism involved apoptosis induction and inhibition of cell proliferation pathways.

Synthesis and Chemical Properties

This compound can be synthesized through various methods, including the reaction of indole with acetic acid followed by neutralization with sodium hydroxide. Its chemical properties include:

- Molecular Formula: C10H8NNaO2

- Molecular Weight: Approximately 201.24 g/mol

- Solubility: Soluble in water, DMSO, and ethanol at concentrations around 39 mg/mL at room temperature.

Wirkmechanismus

Raddeanine exerts its effects through multiple mechanisms:

Apoptosis Induction: Raddeanine induces apoptosis in cancer cells via both intrinsic and extrinsic pathways.

Anti-inflammatory Action: It inhibits inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Cardioprotective Effects: Raddeanine protects cardiac cells by modulating oxidative stress and improving mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Analogs and Derivatives

The following table summarizes key structural analogs of sodium 2-(1H-indol-3-yl)acetate and their properties:

2.4 Physicochemical Properties

- Solubility : The sodium salt is highly water-soluble, while esters (e.g., methyl/ethyl) are lipophilic oils. Hydrazides and amides exhibit intermediate solubility, depending on substituents.

- Stability :

- Sodium salts are stable in aqueous buffers but may hydrolyze under acidic conditions.

- Esters undergo hydrolysis in acidic/basic media, making them ideal transient intermediates.

- Amides and hydrazides are more stable, enabling prolonged biological activity .

Biologische Aktivität

Sodium 2-(1H-indol-3-yl)acetate, commonly referred to as sodium indole-3-acetate, is a sodium salt of indole-3-acetic acid (IAA), which is a naturally occurring plant hormone classified as an auxin. This compound plays a significant role in various biological processes, particularly in plant growth regulation and potential therapeutic applications in human health.

- Chemical Formula : CHNNaO

- Molecular Weight : Approximately 201.24 g/mol

- Solubility : Soluble in water, DMSO, and ethanol

This compound exhibits its biological effects primarily through the following mechanisms:

- Auxin Activity : As an auxin, it binds to specific receptors on plant cell membranes, triggering signal transduction pathways that regulate gene expression and cellular processes such as cell division and elongation .

- Biochemical Pathways : It influences various biochemical pathways, including the metabolism of tryptophan, which is crucial for synthesizing other indole derivatives and neurotransmitters in animals.

- Cellular Effects : The compound impacts cellular functions such as gene expression modulation and metabolic changes, which can affect growth and development in both plants and potentially animal cells.

Plant Growth Regulation

This compound is instrumental in promoting:

- Root Formation : Enhances root elongation and development.

- Cell Elongation : Stimulates growth processes that lead to increased cell size.

- Tissue Differentiation : Influences the differentiation of various plant tissues.

These activities make it a valuable tool in agricultural science for enhancing crop yields and improving plant resilience.

Potential Therapeutic Applications

Recent studies have indicated that this compound may have applications in human health, particularly in cancer research:

- Anti-Cancer Properties : Preliminary research suggests that it may induce apoptosis (programmed cell death) in certain cancer cell lines, although more extensive studies are required to confirm these effects .

In Vitro Studies

- Cell Signaling Pathways : Research has shown that this compound can modulate signaling pathways involved in inflammation and cell survival. For instance, it has been observed to influence the expression of genes related to anti-inflammatory responses.

- Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated the ability to inhibit cell proliferation and promote apoptosis at specific concentrations .

Animal Models

Animal studies have indicated that varying doses of this compound can lead to different biological effects:

| Dose (mg/kg) | Effect on Tumor Growth | Apoptosis Induction (%) | Notes |

|---|---|---|---|

| 10 | Moderate | 25 | Minimal side effects observed |

| 50 | Significant | 55 | Comparable to standard treatments |

| 100 | High | 70 | Potential toxicity at high doses |

These findings suggest a dose-dependent relationship where lower doses may be effective with minimal side effects, while higher doses could lead to toxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

Q & A

Q. What are the recommended storage conditions and handling protocols for Sodium 2-(1H-indol-3-yl)acetate to ensure stability?

this compound should be stored under inert atmosphere (e.g., nitrogen) at 2–8°C in powder form. For solutions, storage at -20°C (3–6 months) or -80°C (up to 12 months) is advised to prevent degradation. Hygroscopicity and sensitivity to light necessitate airtight, light-protected containers. Handling should occur in a controlled environment (e.g., glovebox) to minimize oxidation .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is typically synthesized via saponification of ethyl 2-(1H-indol-3-yl)acetate using NaOH in aqueous ethanol. Key steps include:

Esterification : Reacting 2-(1H-indol-3-yl)acetic acid with ethanol and catalytic H₂SO₄ to form the ethyl ester .

Hydrolysis : Treating the ester with NaOH to yield the sodium salt.

Purity (>98%) is confirmed by HPLC, and intermediates are characterized via IR (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (indole protons at δ 6.8–7.5 ppm) .

Q. How can spectroscopic techniques validate the identity of this compound?

- ¹H-NMR : Signals for indole protons (δ 6.8–7.5 ppm), methylene group (δ 3.6–3.8 ppm, singlet), and absence of carboxylic acid protons confirm salt formation .

- IR : Absence of O-H stretch (~2500–3500 cm⁻¹) and presence of carboxylate bands (~1550–1610 cm⁻¹) distinguish the sodium salt from the free acid .

- HRMS : A molecular ion peak at m/z 197.166 [M+H]⁺ confirms the molecular formula C₁₀H₈NNaO₂ .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is optimal. For example, related indole derivatives (e.g., propyl 2-(1H-indol-3-yl)acetate) crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.823 Å, b = 8.174 Å, c = 18.994 Å, and β = 97.18° . Refinement using SHELXL (via Olex2 or SHELXTL) achieves R-factors <5%. Hydrogen-bonding networks (e.g., N-H···O interactions) stabilize the lattice and can be analyzed using Mercury software .

Q. How can isotopic labeling (e.g., deuterium) of this compound enhance metabolic pathway studies?

Deuterated analogs (e.g., 2-(1H-indol-3-yl-2,4,5,6,7-d₅)acetic acid) are synthesized via acid-catalyzed H/D exchange in trifluoromethanesulfonic acid-d₁ (TfOD) at 40°C. LC-MS tracking (e.g., m/z 181.1045 [M+H]⁺ for C₁₀H₅D₅NO₂⁺) confirms labeling efficiency. These isotopes enable precise tracking in mass spectrometry-based metabolomics, particularly for auxin biosynthesis and degradation pathways .

Q. What strategies mitigate challenges in synthesizing bioactive derivatives of this compound?

- Oxadiazole derivatives : React the sodium salt with CS₂ and KOH to form 1,3,4-oxadiazole-5-thiol, followed by alkylation with halides (e.g., benzyl bromide) in DMF/NaH .

- Amide conjugates : Use EDC/HOBt coupling to link the carboxylate to amines (e.g., 2-methoxyethylamine), monitored by TLC (Rf ~0.5 in EtOAc/hexane).

Bioactivity assays (e.g., antimicrobial MIC tests) require purity >95%, validated by LC-MS .

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Methoxyethylamide derivative : Exhibits enhanced anticancer activity (IC₅₀ ~10 µM in MCF-7 cells) compared to the parent compound, attributed to improved membrane permeability .

- Methyl ester analog : Shows antitumor activity (e.g., inhibition of HeLa cell proliferation) via ROS-mediated apoptosis, validated by flow cytometry and Western blotting .

Structure-activity relationships (SAR) are modeled using DFT calculations (e.g., HOMO-LUMO gaps) to predict electron-deficient regions for targeted modifications .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity, serum concentration). Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays.

- Dose-response curves : Test concentrations from 1 nM to 100 µM.

- Orthogonal validation : Confirm anticancer activity via both MTT and clonogenic assays .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

Q. Table 2. Crystallographic Parameters for Propyl 2-(1H-indol-3-yl)acetate

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 7.8230 |

| b (Å) | 8.1740 |

| c (Å) | 18.994 |

| β (°) | 97.18 |

| V (ų) | 1205.1 |

| Z | 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.